N'-(Benzoyloxy)ethanimidamide
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Overview
Description
N’-(Benzoyloxy)ethanimidamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a benzoyloxy group attached to an ethanimidamide moiety, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Benzoyloxy)ethanimidamide typically involves the reaction of ethanimidamide with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
Ethanimidamide+Benzoyl Chloride→N’-(Benzoyloxy)ethanimidamide+HCl
Industrial Production Methods
Industrial production of N’-(Benzoyloxy)ethanimidamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(Benzoyloxy)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-(benzoyloxy)ethanimidamide oxides, while reduction can produce ethanimidamide derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-(Benzoyloxy)ethanimidamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N’-(Benzoyloxy)ethanimidamide can be compared with other similar compounds to highlight its uniqueness:
N’-(Benzoyloxy)-2-(2,2-dichlorocyclopropyl)ethanimidamide: Shares the benzoyloxy group but has different substituents on the ethanimidamide moiety.
1,3-Benzothiazol-2-yl-N’-(benzoyloxy)ethanimidamide: Contains a benzothiazole ring, which imparts different biological activities.
Properties
CAS No. |
22046-72-6 |
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Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(1-aminoethylideneamino) benzoate |
InChI |
InChI=1S/C9H10N2O2/c1-7(10)11-13-9(12)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11) |
InChI Key |
RCEYRIRSOPAQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(=O)C1=CC=CC=C1)N |
Origin of Product |
United States |
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